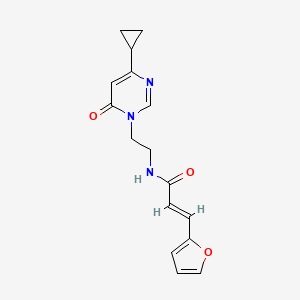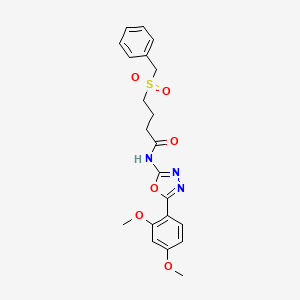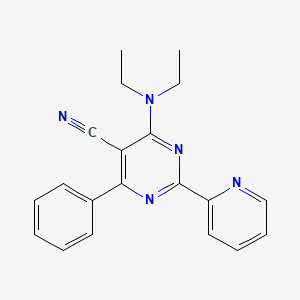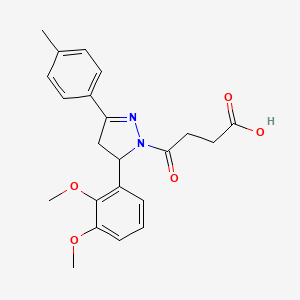
2-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C22H20FN3O3 and its molecular weight is 393.418. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biotransformation and Metabolic Pathways
The study of biotransformation and metabolic pathways of β-secretase inhibitors, closely related to the given compound, has revealed complex metabolic fates, including unusual pathways like ring-opening followed by elimination and ring closure to form different structures (Lindgren et al., 2013). This research is crucial for understanding the metabolic stability and potential toxicity of these compounds.
Synthesis and Chemical Properties
Efforts to synthesize and understand the chemical properties of isoindole-dione derivatives have led to new methods and insights. For instance, the synthesis of 2H-isoindole-4,7-diones from α-amino acids and carbonyl compounds has been described, expanding the toolkit for creating various isoindole-dione derivatives with potential applications in medicinal chemistry (Schubert-Zsilavecz et al., 1991).
Antibacterial and Antifungal Properties
The development of nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents, incorporating pyrrole and similar moieties, has shown promise in expanding the spectrum of activity against Gram-negative organisms, including Haemophilus influenzae and Moraxella catarrhalis (Genin et al., 2000). This line of research demonstrates the potential of related compounds in addressing resistant bacterial strains.
Corrosion Inhibition
Research into the application of 1H-pyrrole-2,5-dione derivatives as corrosion inhibitors for carbon steel in hydrochloric acid medium has shown that these compounds can significantly protect against corrosion, highlighting their potential in industrial applications (Zarrouk et al., 2015).
Photophysical Properties
The study of pyrimidine-phthalimide derivatives has unveiled their potential as atypical aggregation-induced emission (AIE) chromophores and colorimetric pH sensors, due to their twisted geometries and positive solvatochromism. Such properties are useful for developing novel sensing materials and electronic devices (Yan et al., 2017).
Eigenschaften
IUPAC Name |
2-[1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3/c23-15-7-5-13(6-8-15)14-9-19(24-10-14)22(29)25-11-16(12-25)26-20(27)17-3-1-2-4-18(17)21(26)28/h1-2,5-10,16-18,24H,3-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWDQILGJAWASA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC(=CN4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2'-amino-7'-methyl-1-(2-methylpropyl)-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2835788.png)
![4-ethyl-2,3-dioxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B2835790.png)



![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2835795.png)
![2-Chloro-1-[3-[(4-fluorophenyl)methyl]-3-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B2835797.png)





![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]ethanesulfonamide](/img/structure/B2835807.png)
![N-[(1,5-Dimethylpyrazol-3-yl)methyl]-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2835808.png)